2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide is an organic compound that features a unique combination of functional groups, including a chloro group, a trifluoromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a β-keto ester and hydroxylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Chlorination: The chloro group is introduced through a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the amide group, potentially leading to ring opening or the formation of amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under mild conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines or reduced oxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and oxazole-containing compounds on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide is unique due to the presence of both a trifluoromethyl group and an oxazole ring, which are not commonly found together in a single molecule. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-4(9)7(15)13-2-5-3-16-14-6(5)8(10,11)12/h3-4H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWFCKDVRHDHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CON=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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